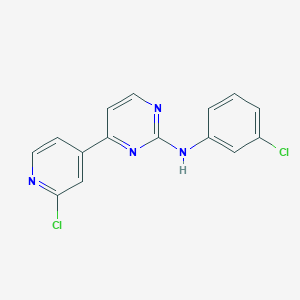

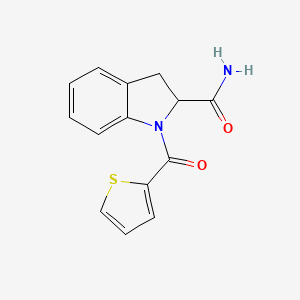

![molecular formula C17H15N3O4 B3002582 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1904046-74-7](/img/structure/B3002582.png)

3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a chemical entity that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the oxazolidinone and benzoxazinyl groups are present in the compounds discussed in the papers and are known to exhibit significant pharmacological properties, such as antibacterial activity and monoamine oxidase inhibition .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of 3-(1H-Pyrrol-1-yl)-2-oxazolidinones involves the formation of pyrrole analogues of toloxatone, which are then tested for their inhibitory activities . Another related synthesis process includes the reaction of a dihydro-2-hydroxy-6-methyl-2,3-diphenyl-2H-1,4-oxazine derivative with phenoxyacetyl chloride to yield a 4,4'-disubstituted azetidin-2-one, with its structure confirmed by X-ray crystallographic analysis . These methods suggest that the synthesis of the compound would likely involve complex organic synthesis techniques, including the use of protecting groups, selective activation, and careful purification to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of an oxazolidinone ring, which is a key feature in many biologically active molecules. The X-ray crystallographic analysis of related compounds provides unambiguous confirmation of their structures, which is crucial for understanding the relationship between structure and activity . The molecular structure of the compound would likely be analyzed using similar techniques to ensure the correct configuration and conformation of the molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are designed to optimize their biological activity. For example, the solubility-driven structural modification of (pyridin-3-yl) benzoxazinyl-oxazolidinones led to the development of new analogues with enhanced antibacterial activity and improved pharmacokinetic profiles . The chemical reactions are carefully planned to introduce specific functional groups that can improve the compound's drug-like properties, such as solubility and potency.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their pharmacological profiles. For instance, the solubility of the compounds can be significantly improved by the incorporation of polar groups or by converting them into prodrugs, which can lead to better pharmacokinetic profiles and enhanced potency in vivo . The analysis of these properties is essential for the development of new drugs, as it directly impacts their efficacy and safety profiles.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one have been explored in various studies. For instance, research on the thermal elimination of carbonyl sulfide from O-aryl thionocarbonates of pyrrolidine-, piperidine-, and tetrahydrothiophene-2-ethanol involves pyrolysis processes that may relate to the synthesis methods of similar compounds (Sakanoue et al., 1990). Moreover, the synthesis, characterization, and pharmacological evaluation of 2-aminothiazole incorporated azo dyes have been documented, providing insights into the structural and functional aspects of related heterocyclic compounds (Ravi et al., 2020).

Biological Activities

The biological activities of compounds structurally related to this compound, such as antimicrobial and antiviral properties, have been a focus of various studies. For example, derivatives of pyridinones have demonstrated specific inhibition against human immunodeficiency virus type 1 reverse transcriptase, showcasing significant antiviral activity in cell culture without notably affecting other retroviral or cellular polymerases (Goldman et al., 1991). This highlights the potential therapeutic applications of these compounds in antiviral research.

Catalytic and Synthetic Applications

The catalytic and synthetic applications of related compounds have also been investigated. For example, catalytic one-pot synthesis of 4-(hetero)aryl substituted 5-(2-oxoethyl) oxazol-2(3H)-ones through a coupling—isomerization—elimination sequence offers a glimpse intothe methodologies that could potentially apply to the synthesis and functionalization of compounds similar to this compound. This approach emphasizes operational simplicity, high atom economy, and environmentally benign conditions, which are crucial for sustainable chemical synthesis (Boersch et al., 2016).

Inhibitory and Antiviral Properties

Further research into the specific inhibition of HIV-1 reverse transcriptase by compounds like L-696,229, which shares a related structural framework, underlines the importance of these molecules in the development of antiviral therapies. These studies detail the inhibitory mechanisms, antiviral efficacy in cell cultures, and the specificity of these compounds against HIV-1 RT activity, shedding light on potential therapeutic applications (Goldman et al., 1992).

properties

IUPAC Name |

3-[2-oxo-2-(3-pyridin-3-yloxyazetidin-1-yl)ethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c21-16(11-20-14-5-1-2-6-15(14)24-17(20)22)19-9-13(10-19)23-12-4-3-7-18-8-12/h1-8,13H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKDTVFYAQCCOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)OC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

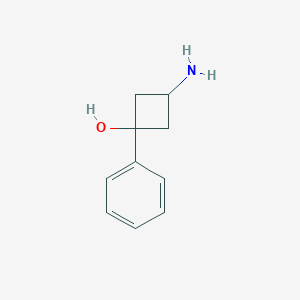

![N-1,3-benzodioxol-5-yl-2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3002500.png)

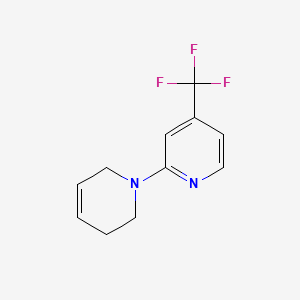

![2-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3002506.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002510.png)

![2-Chloro-N-[(2-fluoro-5-methylpyridin-3-yl)methyl]acetamide](/img/structure/B3002512.png)

![2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B3002520.png)

![Methyl 11-hydroxy-6,11-dihydrobenzo[c][1]benzoxepine-2-carboxylate](/img/structure/B3002521.png)

![4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B3002522.png)